molecular formula C15H20N2O4S2 B2423041 1-(Furan-2-yl)-2-(4-((5-methylthiophen-2-yl)sulfonyl)piperazin-1-yl)ethanol CAS No. 1396876-13-3

1-(Furan-2-yl)-2-(4-((5-methylthiophen-2-yl)sulfonyl)piperazin-1-yl)ethanol

Cat. No. B2423041
CAS RN: 1396876-13-3
M. Wt: 356.46
InChI Key: BCMPBXRXOLWSJZ-UHFFFAOYSA-N
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Description

1-(Furan-2-yl)-2-(4-((5-methylthiophen-2-yl)sulfonyl)piperazin-1-yl)ethanol is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In

Scientific Research Applications

Synthesis and Structural Analysis

A study demonstrates a new approach to synthesize 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives, highlighting the role of 2-(methylthio)-1,4-diaryl-2-butene-1,4-diones in the cross-coupling reaction and the subsequent domino process leading to diaryl-substituted furans. This research offers insights into the structural modifications and potential applications of compounds related to 1-(Furan-2-yl)-2-(4-((5-methylthiophen-2-yl)sulfonyl)piperazin-1-yl)ethanol in various chemical syntheses (Yin et al., 2008).

Pharmaceutical Applications

Another study focuses on the design, synthesis, and pharmacological evaluation of novel derivatives with structural similarities to 1-(Furan-2-yl)-2-(4-((5-methylthiophen-2-yl)sulfonyl)piperazin-1-yl)ethanol, investigating their antidepressant and antianxiety activities. This research underscores the compound's relevance in the development of new therapeutic agents (Kumar et al., 2017).

Catalysis and Chemical Reactions

In the realm of catalysis, research on lipase-catalyzed asymmetric acylation for the chemoenzymatic synthesis of furan-based alcohols, including those structurally related to 1-(Furan-2-yl)-2-(4-((5-methylthiophen-2-yl)sulfonyl)piperazin-1-yl)ethanol, highlights the compound's potential in enantioselective syntheses and its implications for pharmaceutical chemistry (Hara et al., 2013).

Material Science and Corrosion Inhibition

Research on corrosion prevention in mild steel using novel organic compounds with structural features akin to 1-(Furan-2-yl)-2-(4-((5-methylthiophen-2-yl)sulfonyl)piperazin-1-yl)ethanol demonstrates the compound's utility in developing corrosion inhibitors. This application is critical for enhancing the durability and longevity of metals in acidic environments (Singaravelu & Bhadusha, 2022).

Solar Energy Conversion

A study on the use of phenothiazine derivatives, including those related to 1-(Furan-2-yl)-2-(4-((5-methylthiophen-2-yl)sulfonyl)piperazin-1-yl)ethanol, in dye-sensitized solar cells to enhance solar energy conversion efficiency highlights the compound's potential application in renewable energy technologies (Kim et al., 2011).

properties

IUPAC Name

1-(furan-2-yl)-2-[4-(5-methylthiophen-2-yl)sulfonylpiperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4S2/c1-12-4-5-15(22-12)23(19,20)17-8-6-16(7-9-17)11-13(18)14-3-2-10-21-14/h2-5,10,13,18H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMPBXRXOLWSJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)N2CCN(CC2)CC(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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